molecular formula C15H13FN4S B6461653 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[(2-fluorophenyl)sulfanyl]pyrazine CAS No. 2549030-57-9

2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[(2-fluorophenyl)sulfanyl]pyrazine

Cat. No.: B6461653
CAS No.: 2549030-57-9
M. Wt: 300.4 g/mol
InChI Key: ZUTXIUMFDZKMIM-UHFFFAOYSA-N
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Description

This compound features a pyrazine core substituted at positions 2 and 3 with a 3,5-dimethylpyrazole group and a 2-fluorophenylsulfanyl moiety, respectively. Pyrazine derivatives are known for their aromaticity and utility in medicinal and materials chemistry. Synthesis routes for analogous compounds (e.g., pyrazolylpyridines and tetrazines) often involve cyclization reactions of hydrazine derivatives with diketones or displacement reactions, as seen in related studies .

Properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-3-(2-fluorophenyl)sulfanylpyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4S/c1-10-9-11(2)20(19-10)14-15(18-8-7-17-14)21-13-6-4-3-5-12(13)16/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUTXIUMFDZKMIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=CN=C2SC3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-[(4-methoxyphenyl)sulfanyl]pyrazine Key Difference: The 4-methoxyphenylsulfanyl group replaces the 2-fluorophenylsulfanyl moiety. Impact: The methoxy group is electron-donating, increasing electron density on the phenyl ring compared to the electron-withdrawing fluorine in the ortho position.

3,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine

  • Key Difference : A tetrazine core replaces pyrazine, with bis-pyrazole substituents.
  • Impact : Tetrazines are more electron-deficient, enabling inverse electron-demand Diels-Alder reactions, which are absent in pyrazines. This compound’s reactivity is suited for click chemistry applications, unlike the pyrazine derivative, which may prioritize stability .

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-(1H-pyrrol-1-yl)pyridine Key Difference: Pyridine replaces pyrazine, and pyrrole substitutes the sulfanyl group. Pyrrole’s electron-rich nature contrasts with the sulfanyl group’s moderate polarity .

Table 1: Comparative Properties of Selected Analogues

Compound Core Structure Key Substituents Key Properties/Applications References
Target Compound Pyrazine 3,5-Dimethylpyrazole, 2-FSPh Potential bioactivity, stability
2-(3,5-DMP)-3-(4-MeOPhS)pyrazine Pyrazine 3,5-Dimethylpyrazole, 4-MeOPhS Higher solubility, electron-rich
3,6-Bis(3,5-DMP)-tetrazine Tetrazine Bis-3,5-dimethylpyrazole Click chemistry, photoluminescence
Fipronil Pyrazole CF3, S(O)CF3 Insecticidal (GABA antagonist)
2-(3,5-DMP)-3-pyrrolylpyridine Pyridine 3,5-Dimethylpyrazole, pyrrole MOF synthesis, ligand design

Abbreviations : DMP = dimethylpyrazole; FSPh = fluorophenylsulfanyl; MeOPhS = methoxyphenylsulfanyl.

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